

2-Chloro-4-(trifluoromethyl)benzonitrile

molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-4-(trifluoromethyl)benzonitrile
Cat. No.:	B1586712

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-(trifluoromethyl)benzonitrile**: Synthesis, Reactivity, and Application in Modern Agrochemicals

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and agrochemical science. It details the molecular characteristics, synthesis, and critical applications of **2-Chloro-4-(trifluoromethyl)benzonitrile** (CAS No. 1813-33-8), a versatile chemical intermediate. The narrative emphasizes the causal relationships behind its synthetic utility and its role in the development of high-value agricultural fungicides.

Section 1: Core Molecular Profile and Physicochemical Properties

2-Chloro-4-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile featuring both a chloro and a trifluoromethyl group. These substituents profoundly influence the molecule's electronic properties and reactivity, making it a valuable building block in multi-step organic synthesis.^[1] The trifluoromethyl group, a common feature in modern pharmaceuticals and agrochemicals, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2]}

The fundamental properties of this compound are summarized in the table below for quick reference.

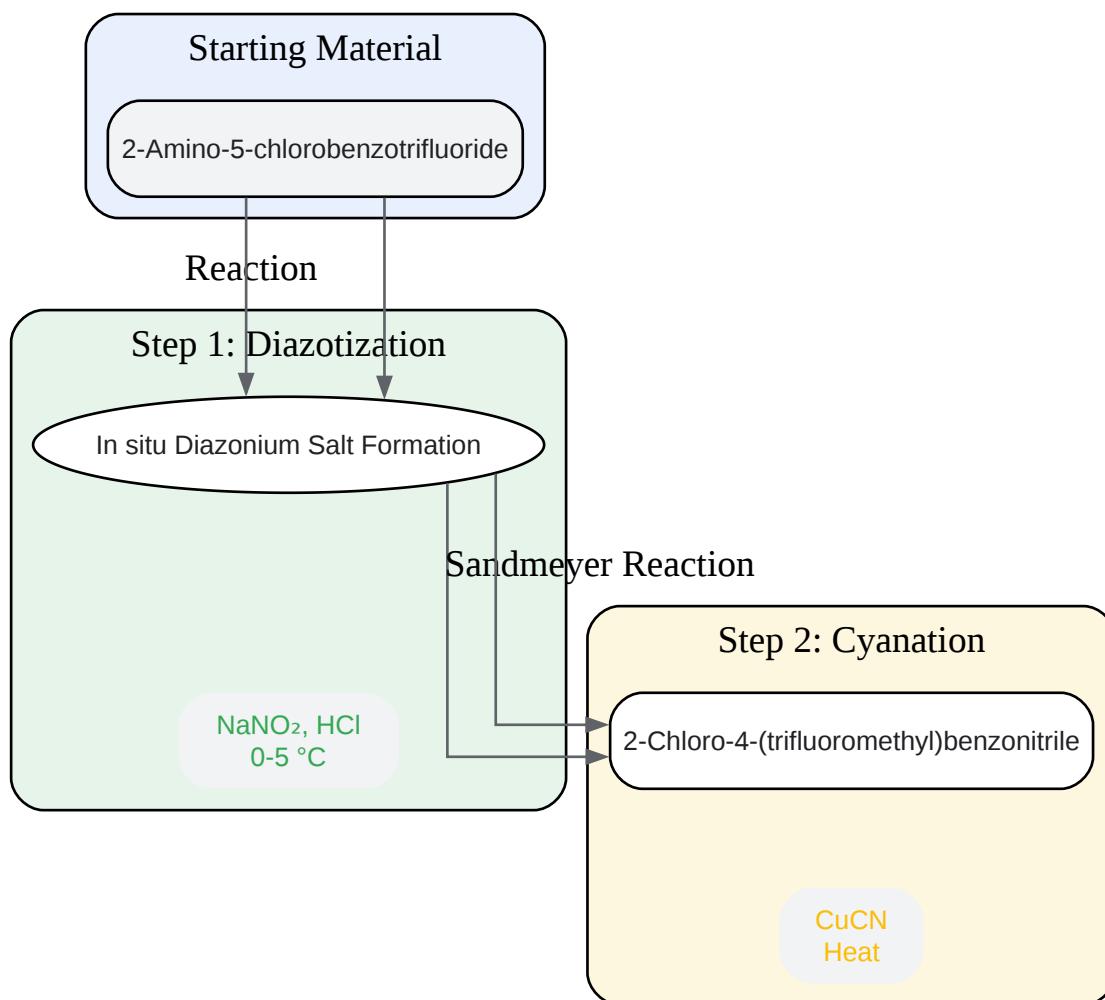
Property	Value	Source(s)
CAS Number	1813-33-8	[3][4][5]
Molecular Formula	C ₈ H ₃ ClF ₃ N	[3][5]
Molecular Weight	205.56 g/mol	[3][4][5]
Appearance	Colorless to light yellow clear liquid	[3]
Density	1.389 g/mL at 25 °C	[4]
Boiling Point	192-193 °C (lit.)	[4]
Flash Point	104.4 °C (closed cup)	[4]
Refractive Index	n _{20/D} 1.4840 (lit.)	[4]
Synonyms	3-Chloro-4-cyanobenzotrifluoride	[3][4]

Section 2: Synthesis and Chemical Reactivity

The synthesis of **2-Chloro-4-(trifluoromethyl)benzonitrile** is most effectively achieved via the Sandmeyer reaction, a robust and widely utilized method for converting aromatic amines into various functional groups via a diazonium salt intermediate.[6][7] This pathway offers a reliable route from readily available aniline precursors.

Synthetic Workflow: The Sandmeyer Reaction

The logical pathway begins with 2-Amino-5-chlorobenzotrifluoride. This precursor undergoes diazotization in the presence of a nitrite source and a strong acid at low temperatures to form a transient diazonium salt. This salt is then immediately treated with a copper(I) cyanide catalyst, which facilitates the substitution of the diazonium group with a nitrile group, yielding the final product. The choice of a copper(I) catalyst is critical as it initiates the radical-nucleophilic aromatic substitution mechanism that defines this reaction.[6]



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Chloro-4-(trifluoromethyl)benzonitrile** via the Sandmeyer reaction.

Chemical Reactivity and Downstream Transformations

The utility of **2-Chloro-4-(trifluoromethyl)benzonitrile** as an intermediate is derived from the reactivity of its functional groups.

- Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$): The aromatic ring is electron-deficient due to the powerful electron-withdrawing effects of both the nitrile ($-\text{CN}$) and trifluoromethyl ($-\text{CF}_3$) groups. This activates the chlorine atom for nucleophilic aromatic substitution, allowing for its

displacement by various nucleophiles such as amines and thiols.^[1] This reactivity is fundamental to its use in building more complex molecular scaffolds.

- **Nitrile Group Transformations:** The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (e.g., aminomethyl group). This flexibility allows for the introduction of diverse functionalities required for biological activity.

Section 3: Application in Agrochemicals - The Synthesis of SDHI Fungicides

A prominent application of **2-Chloro-4-(trifluoromethyl)benzonitrile** is as a key building block in the synthesis of modern pyrazole carboxamide fungicides.^[6] These agrochemicals are highly effective against a range of plant pathogenic fungi.

Role as a Precursor to Fungicide Scaffolds

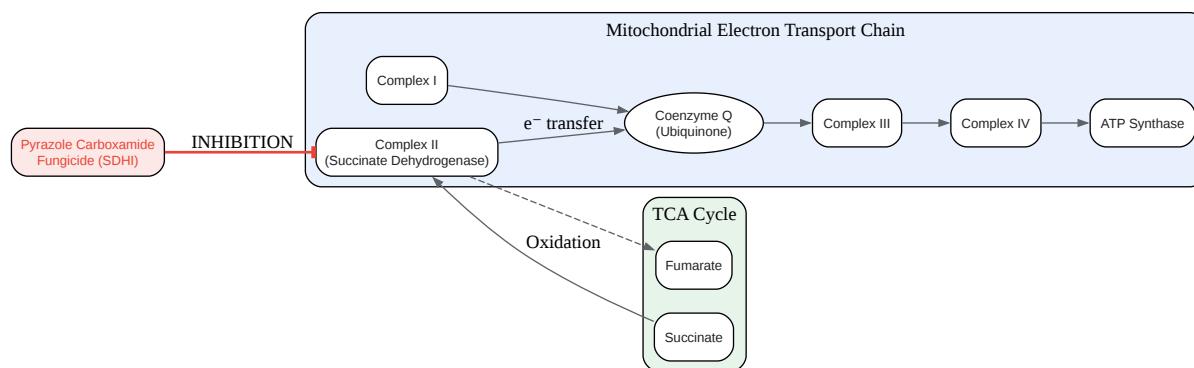
In the synthesis of these fungicides, the benzonitrile is typically converted into a corresponding aniline derivative, such as 2-chloro-4-(trifluoromethyl)aniline. This is achieved through the reduction of the nitrile group. This aniline is then coupled with a substituted pyrazole carboxylic acid to form the final pyrazole carboxamide active ingredient. This modular approach allows for the creation of large libraries of compounds for screening and optimization.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.^{[3][8][9]}

- Target: Succinate Dehydrogenase (Complex II).
- Process Disrupted: The Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation.
- Mechanism: SDH is responsible for oxidizing succinate to fumarate in the TCA cycle and transferring electrons to the electron transport chain. By binding to the ubiquinone binding site (Q_p site) of the SDH enzyme complex, these fungicides block this electron transfer.^{[3][7]} ^[8]

- Result: The blockage of electron flow halts cellular respiration, depriving the fungal cells of ATP (energy). This cessation of energy production leads to the inhibition of fungal growth and ultimately cell death.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of SDHI fungicides on the fungal mitochondrial respiratory chain.

Section 4: Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized by experienced synthetic chemists with appropriate safety precautions in a laboratory setting.

Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile via Sandmeyer Reaction

This protocol is a representative procedure based on established methodologies for the Sandmeyer reaction.[6][8]

- **Diazotization:**
 - In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 2-Amino-5-chlorobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
 - Cool the suspension to 0-5 °C using an ice-salt bath.
 - Prepare a solution of sodium nitrite (1.1 eq) in water.
 - Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature is maintained below 5 °C.
 - Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
- **Cyanation:**
 - In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature, then heat to 50-60 °C for 1-2 hours until gas evolution ceases.
- **Work-up and Purification:**
 - Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or toluene).
 - Wash the combined organic layers sequentially with aqueous sodium hydroxide and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by vacuum distillation to yield **2-Chloro-4-(trifluoromethyl)benzonitrile** as a clear liquid.

Section 5: Safety and Handling

2-Chloro-4-(trifluoromethyl)benzonitrile is a combustible liquid and should be handled with care.[4] It is harmful if swallowed or in contact with skin and can cause skin and eye irritation.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.

Section 6: References

- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against *Rhizoctonia solani*. (2020). PubMed. Available at: [\[Link\]](#)
- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (n.d.). ACS Publications. Available at: [\[Link\]](#)
- Sandmeyer reaction. (n.d.). Wikipedia. Available at: [\[Link\]](#)
- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (n.d.). Semantic Scholar. Available at: [\[Link\]](#)
- 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications. Available at: [\[Link\]](#)
- **2-Chloro-4-(trifluoromethyl)benzonitrile.** (n.d.). Pharmaffiliates. Available at: [\[Link\]](#)
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). NIH. Available at: [\[Link\]](#)

- 2-Chloro-4-fluorobenzonitrile: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [\[Link\]](#)
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxyypyridyl Ethylamine Module. (2024). PubMed. Available at: [\[Link\]](#)
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Available at: [\[Link\]](#)
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Available at: [\[Link\]](#)
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Source document not fully available].
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [\[Link\]](#)
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). NIH. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. scbt.com [scbt.com]

- 6. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxyypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [2-Chloro-4-(trifluoromethyl)benzonitrile molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586712#2-chloro-4-trifluoromethyl-benzonitrile-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com